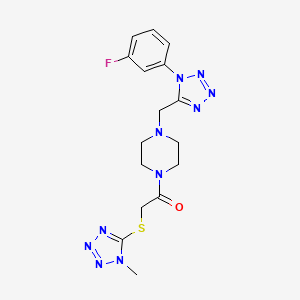
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a unique compound featuring distinct molecular structures including piperazine, tetrazole, and fluorophenyl groups. These functionalities grant it potential utility in various fields, particularly in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step chemical reactions:
Tetrazole Formation: : The starting material is a fluorophenyl derivative, which undergoes azide reaction to form the tetrazole ring.
Piperazine Alkylation: : The tetrazole-containing intermediate is alkylated with a suitable piperazine derivative under mild conditions.
Thioether Formation: : The final step involves the reaction of the intermediate with a methylthio reagent to yield the target compound.
Industrial Production Methods
While laboratory synthesis can use standard reagents and techniques, scaling up to industrial production may involve:
Continuous Flow Chemistry: : Ensuring consistent quality and yield.
Optimized Catalysis: : Employing suitable catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone can undergo several reactions, including:
Oxidation: : Conversion to sulfoxide or sulfone derivatives under oxidizing conditions.
Reduction: : Possible reduction of the tetrazole ring, leading to de-tetrazolation.
Substitution: : Electrophilic or nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Alkyl halides for nucleophilic substitution, electrophiles for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amine derivatives post-de-tetrazolation.
Substitution: : Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
This compound has shown potential in several scientific areas:
Chemistry: : As a precursor in synthesis of more complex molecules.
Biology: : Used in studies involving enzyme inhibition due to its tetrazole moiety.
Medicine: : Potential use in developing pharmaceuticals targeting specific receptors or enzymes.
Industry: : Possible application in material science due to its structural diversity.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism can be intricate and varies with the application:
Enzyme Inhibition: : It may inhibit certain enzymes by mimicking natural substrates.
Receptor Binding: : Its structure allows for high-affinity binding to specific biological receptors, modulating their activity.
Pathway Involvement: : Its effects could be mediated through known biochemical pathways involving tetrazole or piperazine-containing compounds.
Comparación Con Compuestos Similares
Uniqueness and Similarities
Compared to other compounds with similar structures:
1-(3-fluorophenyl)-1H-tetrazoles: : These lack the piperazine and thioether functionalities, which may limit their biological activity.
Piperazine derivatives: : Without the tetrazole and fluorophenyl groups, they might have different pharmacological profiles.
List of Similar Compounds
1-(3-fluorophenyl)-1H-tetrazole
Piperazinyl-tetrazole derivatives
Thioether-linked piperazines
This compound’s structure makes it a compelling candidate for further exploration in various scientific domains There’s a lot more to this compound, but that’s a solid foundation to start from
Propiedades
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN10OS/c1-24-16(19-21-22-24)29-11-15(28)26-7-5-25(6-8-26)10-14-18-20-23-27(14)13-4-2-3-12(17)9-13/h2-4,9H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHHEWCEQNZMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2684398.png)


![5-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2684404.png)
![N-(4-(3,5-dimethylpiperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2684405.png)
![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2684410.png)
![2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684411.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2684413.png)
![1-(thiophen-2-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2684414.png)


![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2684419.png)


